Monuron

Plant Tissue Culture Cytokinin Analog Shoot Regeneration

Monuron (CAS 150-68-5), chemically designated as 3-(4-chlorophenyl)-1,1-dimethylurea, is a phenylurea-class herbicide. It functions as a systemic, non-selective inhibitor of photosynthesis, specifically targeting photosystem II (PSII).

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 150-68-5
Cat. No. B1676734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonuron
CAS150-68-5
SynonymsLirobetarex;  Monurex;  Monuron;  Monuroun;  Monurox; 
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
InChIKeyBMLIZLVNXIYGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70.7 °F (NTP, 1992)
Monuron-TCA is a crystalline solid;  mp 78-81 °C. Solubility (room temperature): 918 mg/l water;  400 g/kg 1,2-dichloroethane;  177 g/kg methanol;  91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/
VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL;  MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS
SLIGHTLY SOL IN OIL & POLAR SOLVENTS
Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C)
Sol in benzene: 3 g/kg at 27 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monuron (CAS 150-68-5) Procurement Guide: Phenylurea Herbicide Baseline Properties


Monuron (CAS 150-68-5), chemically designated as 3-(4-chlorophenyl)-1,1-dimethylurea, is a phenylurea-class herbicide [1]. It functions as a systemic, non-selective inhibitor of photosynthesis, specifically targeting photosystem II (PSII) [2]. Key physical properties include a melting point of 174–175°C and water solubility of 230 mg/L at 25°C [1]. It is primarily employed for pre- and post-emergence control of broad-leaved weeds and grasses in non-crop areas and specific crops [3].

Monuron (CAS 150-68-5) Procurement: Why Generic Phenylurea Substitution is Scientifically Invalid


Phenylurea herbicides exhibit substantial variability in key physicochemical, toxicological, and environmental fate parameters driven by even minor structural modifications, such as halogen substitution patterns. For instance, the addition of a second chlorine atom or a methoxy group dramatically alters critical properties including cytokinin-like activity [1], aquatic toxicity [2], soil adsorption (Koc) [3], and groundwater leaching potential (GUS index) [4]. Furthermore, hydrolysis half-lives can differ by an order of magnitude among close analogs [5]. Therefore, substituting monuron with a seemingly similar phenylurea herbicide like diuron, fenuron, or linuron without accounting for these quantifiable performance divergences can lead to significant experimental or operational failure, regulatory non-compliance, or unintended environmental impact.

Monuron (CAS 150-68-5) Procurement: Quantified Performance Differentiation vs. Diuron, Fenuron, and Linuron


Cytokinin-Like Activity in Plant Tissue Culture: Monuron vs. Diuron

In alfalfa and Coleus tissue culture, monuron exhibits markedly lower cytokinin-like activity compared to its di-chlorinated analog diuron. This quantitative difference is critical for applications where a weaker cytokinin response is desired or to avoid unintended morphogenic effects [1].

Plant Tissue Culture Cytokinin Analog Shoot Regeneration

Acute Aquatic Toxicity (Vibrio fischeri Bioluminescence): Monuron vs. Diuron

Monuron is significantly less acutely toxic to the marine bacterium Vibrio fischeri than diuron, as measured by bioluminescence inhibition (EC50). This difference is crucial for environmental risk assessment and experimental design involving non-target aquatic organisms [1].

Ecotoxicology Aquatic Toxicity Vibrio fischeri Assay

Environmental Persistence: Neutral Hydrolysis Half-Life at pH 7

Monuron exhibits intermediate environmental persistence based on neutral hydrolysis rates, with a half-life of 66 years at pH 7 and 25°C. This is significantly longer than diuron and chloroxuron but shorter than fenuron, positioning it distinctly within the phenylurea class [1].

Environmental Fate Hydrolysis Kinetics Persistence

Groundwater Contamination Potential: GUS Leachability Index

Monuron is classified as a clear groundwater contaminant based on its calculated GUS (Groundwater Ubiquity Score) index, which is > 2.8. This contrasts sharply with diuron, which falls into an intermediate contaminant category (GUS 1.8–2.8) [1].

Environmental Fate Leaching Groundwater Contamination

Relative Toxicity to Fish: Monuron vs. Fenuron, Diuron, and Neburon

Monuron and fenuron are demonstrably less toxic to fish than diuron and neburon, as established in comparative aquatic herbicide studies. This relative safety profile is a quantifiable differentiator for applications where fish exposure is a concern [1].

Ecotoxicology Fish Toxicity Aquatic Herbicide

Relative Soil Adsorption Affinity: Monuron vs. Other Phenylureas

Monuron's tendency to adsorb to soil organic matter is intermediate among phenylurea herbicides, being greater than fenuron but less than diuron and linuron. This rank order is consistent across multiple soil types and is a key parameter for predicting its mobility and bioavailability [1].

Soil Science Adsorption Mobility

Monuron (CAS 150-68-5) Procurement: Targeted Application Scenarios Based on Verified Differentiation


Plant Tissue Culture: Controlled Morphogenesis with a Low-Activity Cytokinin Surrogate

For researchers studying cytokinin signaling or optimizing shoot regeneration protocols, monuron offers a distinct advantage over the more potent diuron. As demonstrated by Srinivasan et al. (2006), monuron at 2.0 mg/L yields a high shoot regeneration frequency (92% in alfalfa) but with a lower mean shoot number (3) compared to diuron at 0.5 mg/L (89% frequency, 5-6 shoots). This allows for finer control over proliferation rates and reduces the risk of vitrification or abnormal morphogenesis often associated with strong cytokinin activity [1].

Environmental Fate Studies: A Model Compound for Clear Groundwater Leaching Potential

Monuron is unequivocally classified as a 'leacher' with a Groundwater Ubiquity Score (GUS) > 2.8, a higher risk category than the 'intermediate' classification assigned to diuron (GUS 1.8–2.8) [2]. This makes monuron an ideal positive control or target analyte for environmental scientists developing and validating groundwater monitoring methods, contaminant transport models, or remediation technologies. Its intermediate soil adsorption and persistent nature (66-year hydrolysis half-life) further reinforce its utility as a model contaminant [3].

Ecotoxicology: A Lower-Toxicity Reference Standard for Aquatic Assays

In comparative aquatic toxicology studies, monuron serves as a less acutely toxic reference compound within the phenylurea class. Its EC50 against Vibrio fischeri is 13.5 ppm, which is approximately 13-fold higher (less toxic) than diuron's EC50 of 1.05 ppm [4]. Additionally, it is grouped with fenuron as being less toxic to fish compared to diuron and neburon [5]. This lower toxicity profile makes monuron suitable for experiments requiring a PSII-inhibiting herbicide with a reduced impact on non-target bacteria or fish, or as a negative control where higher toxicity is expected from other phenylureas.

Microbial Degradation Studies: An Intermediate Recalcitrance Target

Monuron's relative resistance to microbial degradation compared to other phenylureas positions it as a key substrate in biodegradation research. For example, bacterial strain DP8-1 degrades only 40.3% of monuron after 7 days, compared to 77.0% for fenuron and 100% for isoproturon [6]. This intermediate recalcitrance allows researchers to study the enzymatic or community-level factors that limit the biodegradation of moderately persistent organic pollutants, bridging the gap between highly labile and highly persistent model compounds.

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